molecular formula C9H15NOS B12102393 (S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol

(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol

Cat. No.: B12102393
M. Wt: 185.29 g/mol
InChI Key: HKVIPLMMUMBSKB-VIFPVBQESA-N
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Description

(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is a chiral compound that features a thiophene ring, a dimethylamino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-3-carboxaldehyde and dimethylamine.

    Reductive Amination: The thiophene-3-carboxaldehyde undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral acid or base to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Thiophen-3-yl ketone.

    Reduction: Thiophen-3-yl alkane.

    Substitution: Various substituted thiophen-3-yl derivatives.

Scientific Research Applications

(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol: The enantiomer of the compound with different stereochemistry.

    3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one: The oxidized form of the compound.

    3-(Dimethylamino)-1-(thiophen-3-yl)propane: The reduced form of the compound.

Uniqueness

(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is unique due to its chiral nature and the presence of both a dimethylamino group and a thiophene ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

(1S)-3-(dimethylamino)-1-thiophen-3-ylpropan-1-ol

InChI

InChI=1S/C9H15NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7,9,11H,3,5H2,1-2H3/t9-/m0/s1

InChI Key

HKVIPLMMUMBSKB-VIFPVBQESA-N

Isomeric SMILES

CN(C)CC[C@@H](C1=CSC=C1)O

Canonical SMILES

CN(C)CCC(C1=CSC=C1)O

Origin of Product

United States

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